N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It contains a thiazole ring, an isoxazole ring, and an ethoxyphenyl group. These structural features contribute to its diverse chemical and biological properties. Compounds with thiazole and isoxazole rings are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The isoxazole ring can be synthesized through the cycloaddition reaction of nitrile oxides with alkynes . The final coupling step involves the reaction of the thiazole and isoxazole intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and isoxazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, it can interact with DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxamide and isoxazole-5-carboxylic acid are known for their anti-inflammatory and analgesic properties.
Uniqueness
N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide is unique due to its combined thiazole and isoxazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Biological Activity
N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Features
The compound is characterized by the following structural components:
- Thiazole Ring : Known for its role in various biological activities.
- Isoxazole Moiety : Contributes to the compound’s interaction with biological targets.
- Ethoxy-substituted Phenyl Group : Enhances lipophilicity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:
- Formation of the Thiazole Ring : Achieved through the reaction of ethoxyphenyl thiourea with α-haloketones.
- Cyclization to Isoxazole : Involves the reaction of β-keto esters with hydroxylamine.
- Coupling Reaction : The thiazole and isoxazole intermediates are coupled using reagents like EDCI in the presence of a base such as triethylamine.
Anticancer Properties
This compound has demonstrated notable anticancer activity against various cancer cell lines. The following table summarizes key findings from relevant studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 5.0 | Induction of apoptosis and cell cycle arrest |
HCT116 (Colon) | 3.8 | Inhibition of CDK4 and modulation of cell signaling |
A549 (Lung) | 4.5 | Inhibition of VEGF-induced proliferation |
Studies have shown that compounds with similar structural features exhibit significant cytotoxicity, with IC50 values ranging from 3.8 to 5.0 µM against various cancer cell lines, indicating strong potential for therapeutic use in oncology .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The compound's ability to inhibit COX enzymes suggests its potential application in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It influences pathways related to cell survival, proliferation, and apoptosis.
- Interaction with Cellular Targets : The structural features facilitate interactions with various biological macromolecules, enhancing its efficacy against targeted diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF7 Cells : This study demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.
- Inflammatory Disease Model : In models of induced inflammation, administration of this compound led to a marked decrease in inflammatory markers, indicating its therapeutic potential for inflammatory conditions .
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-20-11-5-3-10(4-6-11)12-9-22-15(17-12)18-14(19)13-7-8-16-21-13/h3-9H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYHWLCNUGHSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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